molecular formula C19H23ClO4 B5122123 1-Chloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-4-methylbenzene

1-Chloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-4-methylbenzene

Cat. No.: B5122123
M. Wt: 350.8 g/mol
InChI Key: AXMKTSJGFBNUGX-UHFFFAOYSA-N
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Description

1-Chloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-4-methylbenzene is an organic compound with the molecular formula C17H19ClO3 It is a derivative of benzene, characterized by the presence of a chlorine atom and multiple ether linkages

Preparation Methods

The synthesis of 1-Chloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-4-methylbenzene typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: 2-methoxy-4-methylphenol and 1-chloro-2-[2-(2-chloroethoxy)ethoxy]ethane.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate.

    Industrial Production: Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a hydrocarbon derivative.

    Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction.

    Major Products: The major products depend on the specific reaction conditions but may include substituted benzene derivatives, aldehydes, carboxylic acids, and hydrocarbons.

Scientific Research Applications

1-Chloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-4-methylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Chloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s ether linkages and aromatic structure allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Chloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-4-methylbenzene can be compared with similar compounds such as:

    1-Bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane: Similar in structure but contains a bromine atom instead of chlorine.

    1-Chloro-2-methoxyethane: A simpler compound with fewer ether linkages.

    1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone: Contains a ketone group instead of additional ether linkages.

Properties

IUPAC Name

1-chloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClO4/c1-14-4-6-16(20)18(12-14)24-11-9-22-8-10-23-17-7-5-15(2)13-19(17)21-3/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMKTSJGFBNUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=C(C=CC(=C2)C)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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